(5-Phenyl-1,2-oxazol-3-YL)methanethiol
Overview
Description
(5-Phenyl-1,2-oxazol-3-YL)methanethiol is an organic compound characterized by the presence of a phenyl group attached to an oxazole ring, which is further connected to a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenyl-1,2-oxazol-3-YL)methanethiol typically involves the cyclization of appropriate precursors
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and substitution processes efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid or sulfoxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions are common, where the methanethiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Substituted oxazole derivatives with different functional groups replacing the methanethiol group.
Scientific Research Applications
Chemistry: (5-Phenyl-1,2-oxazol-3-YL)methanethiol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities. It may serve as a precursor for the synthesis of pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is also explored for its applications in materials science, particularly in the development of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which (5-Phenyl-1,2-oxazol-3-YL)methanethiol exerts its effects depends on its interaction with molecular targets. The oxazole ring can interact with various enzymes or receptors, while the methanethiol group can form covalent bonds with biological molecules, potentially altering their function. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- (5-Methyl-1,2-oxazol-3-YL)methanethiol
- (5-Phenyl-1,2-oxazol-3-YL)methanol
- (5-Phenyl-1,2-oxazol-3-YL)ethanethiol
Comparison: (5-Phenyl-1,2-oxazol-3-YL)methanethiol is unique due to the presence of both a phenyl group and a methanethiol group attached to the oxazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs. For instance, (5-Methyl-1,2-oxazol-3-YL)methanethiol lacks the phenyl group, which may result in different chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methanethiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c13-7-9-6-10(12-11-9)8-4-2-1-3-5-8/h1-6,13H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAYRBJBJANKSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CS | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1267005-22-0 | |
Record name | (5-phenyl-1,2-oxazol-3-yl)methanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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